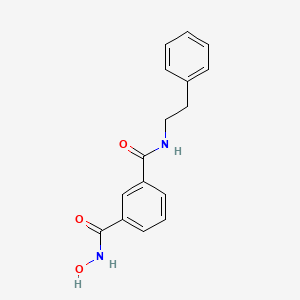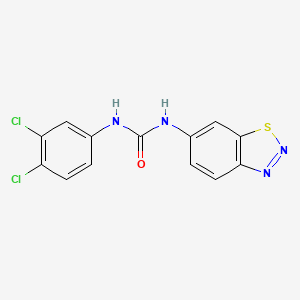
BTdCPU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTdCPU is a potent activator of heme-regulated inhibitor kinase (HRI), one of the eukaryotic translation initiation factor 2α kinases (eIF2α-kinases) . It promotes eIF2α phosphorylation and induces apoptosis in Dexamethasone (Dex)-resistant cancer cells . It can be used in the study of cancers such as multiple myeloma and Dex-resistant multiple myeloma .
Molecular Structure Analysis
The molecular formula of BTdCPU is C13H8Cl2N4OS . Its molecular weight is 339.2 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
BTdCPU is known to interact with heme-regulated inhibitor kinase (HRI), promoting the phosphorylation of eIF2α . This interaction is part of its mechanism of action, leading to the induction of apoptosis in certain cancer cells .
Physical And Chemical Properties Analysis
BTdCPU has a molecular weight of 339.2 and a molecular formula of C13H8Cl2N4OS . It’s a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.
Applications De Recherche Scientifique
Mitochondrial Remodeling in PERK-deficient Cells
BTdCPU has been used in pharmacologic activation of a compensatory integrated stress response kinase, which promotes mitochondrial remodeling in PERK-deficient cells . The HRI activator BTdCPU depolarizes mitochondria to induce OMA1-DELE1-HRI signaling . This work highlights the potential for highly selective integrated stress response kinase-activating compounds like BTdCPU to reduce pathologies linked to PERK deficiency in human diseases .
Modulating Susceptibility of Poor Prognosis B-Lineage Acute Leukemia to BH3-Mimetics
BTdCPU, a small-molecule activator of HRI, triggers MCL-1 repression and synergizes with BH3-mimetics in mouse and human leukemia including both Ph + and Ph-like B-ALL . Combinatorial treatment of leukemia bearing mice with both BTdCPU and a BH3-mimetic extended survival and repressed MCL-1 in vivo . These findings reveal that the HRI-dependent cellular heme-sensing pathway can modulate apoptosis in leukemic cells by repressing MCL-1 and increasing their responsiveness to BH3-mimetics .
Modulating Hepatic FGF21 in Human Hepatocytes
BTdCPU has been used in studies involving human Huh-7 hepatocytes exposed to the SFA palmitate . When cells were coincubated with the FA and BTdCPU, a significantly higher increase was observed in the expression of FGF21, ATF4, and CHOP mRNA levels .
Mécanisme D'action
- BTdCPU is a potent heme-regulated inhibitor kinase (HRI) activator . Its primary target is the HRI enzyme.
Target of Action
Mode of Action
Safety and Hazards
BTdCPU is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .
Propriétés
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSUAWULNXMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BTdCPU | |
Q & A
Q1: What is the mechanism of action of BTdCPU?
A: BTdCPU exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]
Q2: How does BTdCPU impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?
A: Research suggests that BTdCPU induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, BTdCPU synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]
Q3: Are there any studies exploring the in vivo efficacy of BTdCPU?
A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with BTdCPU and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of BTdCPU as a therapeutic agent, particularly in combination therapies.
Q4: What are the potential advantages of targeting the HRI pathway with BTdCPU in cancer treatment?
A4: Targeting the HRI pathway with BTdCPU offers several potential advantages:
- Overcoming drug resistance: BTdCPU has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
- Synergistic effects: Combining BTdCPU with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


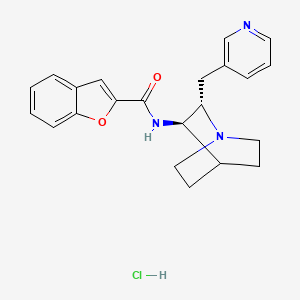
![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
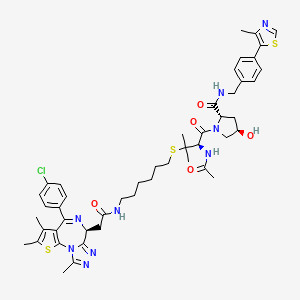
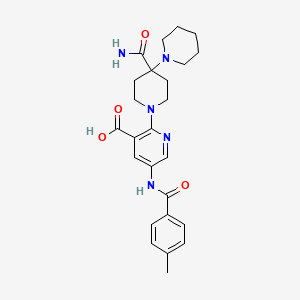
![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)
